tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate
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Overview
Description
tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylcyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate is reacted with an appropriate cyclobutyl halide in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the hydroxy group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate. Reaction conditions typically involve controlled temperatures, solvents like 1,4-dioxane, and catalysts such as palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. Its effects are mediated through the modulation of biochemical pathways, including those involved in oxidation-reduction reactions and substitution processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate
- tert-Butyl carbamate
- tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Uniqueness
tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is unique due to its specific structural features, including the presence of a dimethylcyclobutyl moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1 |
InChI Key |
XSSLOTCOOFGGJW-HTQZYQBOSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H]1O)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(C(CC1O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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